molecular formula C13H12N2O3S B12621536 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate CAS No. 920976-28-9

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate

Cat. No.: B12621536
CAS No.: 920976-28-9
M. Wt: 276.31 g/mol
InChI Key: HTBZTEIKJQUXBV-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of bases like NaH or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted thioethers.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have identified compounds containing the oxadiazole moiety as promising candidates in cancer therapy. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings:

  • A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against the LN229 glioblastoma cell line, leading to apoptosis through DNA damage mechanisms .
  • Another investigation reported that specific oxadiazole compounds showed growth inhibition percentages ranging from 51.88% to 86.61% against multiple cancer cell lines, including OVCAR-8 and NCI-H40 .

Anti-Diabetic Properties

The anti-diabetic potential of oxadiazole derivatives has also been explored. In vivo studies using genetically modified Drosophila melanogaster models indicated that these compounds could significantly lower glucose levels.

Key Findings:

  • Compounds derived from oxadiazoles demonstrated notable anti-diabetic activity, suggesting their potential as therapeutic agents for managing diabetes .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied, revealing efficacy against various bacterial strains.

Key Findings:

  • A series of synthesized N-substituted derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting higher potency than standard reference drugs .

Data Table: Summary of Biological Activities

Activity Study Reference Cell Line/Model Results
Anti-Cancer LN229 GlioblastomaSignificant cytotoxicity observed
Multiple Cancer Cell LinesGrowth inhibition: 51.88% - 86.61%
Anti-Diabetic Drosophila melanogasterSignificant glucose level reduction
Antimicrobial Staphylococcus aureus, E. coliHigh antimicrobial activity

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating various diseases:

  • Cytotoxicity Assay on Glioblastoma Cells : A specific derivative was tested for its ability to induce apoptosis in glioblastoma cells, showing promising results that warrant further investigation into its mechanism of action.
  • In Vivo Anti-Diabetic Study : The use of genetically modified fruit flies demonstrated that certain compounds could effectively lower blood sugar levels, suggesting potential for future drug development.
  • Antimicrobial Screening : A comprehensive screening of synthesized compounds revealed several candidates with potent activity against clinically relevant pathogens, supporting their use as lead compounds in drug discovery.

Mechanism of Action

The mechanism of action of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate is unique due to its combination of the oxadiazole ring and the thioether linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S. The structure comprises two planar units: the 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl group and the ethyl prop-2-enoate moiety. The compound exhibits stabilization through weak intermolecular hydrogen bonds and π–π stacking interactions between its phenyl and oxadiazole rings .

Biological Activity Overview

The biological activities of oxadiazole derivatives have been widely studied, particularly their anticancer properties. The following sections detail specific findings regarding the activity of this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Mechanism of Action
HCT116 (Colon Cancer)3.29Induction of apoptosis via mitochondrial pathway
MCF7 (Breast Cancer)0.28Inhibition of tubulin polymerization
A549 (Lung Cancer)0.52Cell cycle arrest at G2/M phase

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption .

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, this compound may inhibit tubulin assembly, leading to disrupted mitotic spindle formation and subsequent cell death.
  • Induction of Apoptosis : The compound has shown potential in triggering apoptotic pathways in cancer cells, which could be mediated by oxidative stress or mitochondrial dysfunction.
  • Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to its efficacy as an anticancer agent .

Case Studies

Several studies have highlighted the biological effects of oxadiazole derivatives similar to this compound:

  • Study on HCT116 Cells : A derivative demonstrated an IC50 value of 3.29 µg/mL against HCT116 cells, suggesting potent growth inhibition through apoptosis induction.
  • MCF7 Cell Line Investigation : Another related compound showed an IC50 value of 0.28 µg/mL against MCF7 cells, indicating high efficacy in breast cancer treatment through mechanisms involving tubulin interaction .

Properties

CAS No.

920976-28-9

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate

InChI

InChI=1S/C13H12N2O3S/c1-2-11(16)17-8-9-19-13-15-14-12(18-13)10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

HTBZTEIKJQUXBV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCSC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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